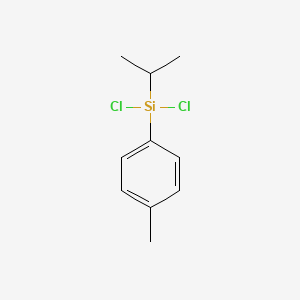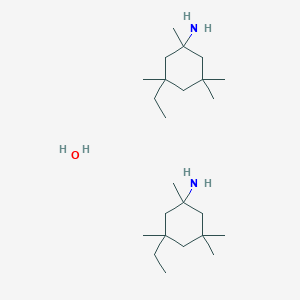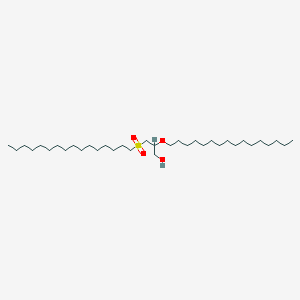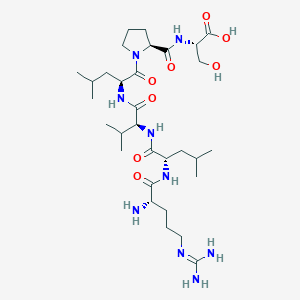![molecular formula C28H40O4Sn B14211936 Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-24-3](/img/structure/B14211936.png)
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound characterized by the presence of two dimethylstannane groups bonded to {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The stannane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
科学研究应用
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane exerts its effects involves the interaction of its organotin moiety with various molecular targets. The tin center can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
相似化合物的比较
Similar Compounds
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Characterized by the presence of dimethylstannane groups.
Dibutylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Similar structure but with dibutylstannane groups.
Diethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Contains diethylstannane groups instead of dimethylstannane.
Uniqueness
This compound is unique due to its specific combination of dimethylstannane groups and {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
属性
CAS 编号 |
826990-24-3 |
|---|---|
分子式 |
C28H40O4Sn |
分子量 |
559.3 g/mol |
IUPAC 名称 |
[dimethyl-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2CH3.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;/q;;;;+2/p-2 |
InChI 键 |
CIJCYMVBLNXXBM-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)

![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)

![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)


![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
